Solganal

Description

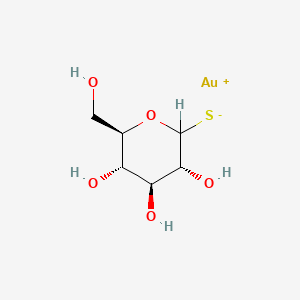

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11AuO5S |

|---|---|

Molecular Weight |

392.18 g/mol |

IUPAC Name |

gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

InChI |

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 |

InChI Key |

XHVAWZZCDCWGBK-BMZZJELJSA-M |

SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[S-])O)O)O)O.[Au+] |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |

Synonyms |

Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |

Origin of Product |

United States |

Foundational & Exploratory

Aurothioglucose: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurothioglucose, a gold-containing carbohydrate derivative, has historically been a significant therapeutic agent in the management of rheumatoid arthritis.[1][2] Although its use has declined with the advent of newer disease-modifying antirheumatic drugs (DMARDs), its unique mechanism of action and chemical properties continue to be of interest to researchers in medicinal chemistry and pharmacology.[2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of aurothioglucose, with a focus on its mechanism of action involving the inhibition of key inflammatory pathways. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.

Molecular Structure and Physicochemical Properties

Aurothioglucose is a gold(I) thiolate complex of glucose. The gold atom is linearly coordinated to the sulfur atom of the thioglucose moiety.[1] The molecule is generally considered to exist as a polymer in the solid state.[1]

Data Presentation: Physicochemical Properties of Aurothioglucose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁AuO₅S | [1] |

| Molecular Weight | 392.18 g/mol | [2] |

| Appearance | Yellow crystals | [2] |

| Solubility | Water-soluble | [1] |

| Melting Point | Decomposes on heating | |

| Gold Content | Approximately 50% |

Experimental Protocols

Synthesis of Aurothioglucose

Aurothioglucose can be synthesized by the reaction of a gold(III) salt with thioglucose in an aqueous solution containing a reducing agent.[1][2]

Materials:

-

Gold(III) bromide (AuBr₃)

-

α-D-Thioglucose

-

Sulfur dioxide (SO₂)

-

Deionized water

-

Methanol

-

Ethanol

Procedure:

-

Prepare an aqueous solution of α-D-thioglucose.

-

Saturate the thioglucose solution with sulfur dioxide gas. This acts as a reducing agent to reduce Au(III) to Au(I).

-

Slowly add a solution of gold(III) bromide to the thioglucose solution with constant stirring.

-

Heat the reaction mixture gently to facilitate the reaction.

-

Precipitate the aurothioglucose product by adding methanol or ethanol to the reaction mixture.[2]

-

Collect the yellow crystalline precipitate by filtration.

-

Wash the product with ethanol and then dry under vacuum.

-

Recrystallize the crude product from a mixture of water and methanol to obtain pure aurothioglucose.[1]

Characterization of Aurothioglucose

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure of the thioglucose backbone and the coordination of the gold atom to the sulfur.

-

Sample Preparation: Dissolve a small amount of aurothioglucose in a suitable deuterated solvent, such as D₂O.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum will show characteristic signals for the protons of the glucose ring. The coordination of gold to the sulfur atom will induce chemical shift changes in the protons and carbons near the sulfur atom compared to free thioglucose.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule and confirm the Au-S bond.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of aurothioglucose or use an ATR-FTIR spectrometer for direct analysis of the solid sample.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Expected Results: The spectrum will show characteristic absorption bands for the O-H, C-H, and C-O stretching and bending vibrations of the glucose moiety. A band in the low-frequency region (typically below 400 cm⁻¹) can be attributed to the Au-S stretching vibration.

3. X-ray Crystallography:

-

Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination geometry of the gold atom and the overall molecular structure.

-

Methodology:

-

Grow single crystals of aurothioglucose suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

-

Mount a single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

-

-

Note: Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for polymeric materials.

Biological Properties and Mechanism of Action

Aurothioglucose exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB signaling pathway and the enzyme thioredoxin reductase being the most prominent.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Aurothioglucose has been shown to inhibit the activation of NF-κB.

Inhibition of Thioredoxin Reductase

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance. Aurothioglucose is a potent inhibitor of TrxR.[3]

Experimental Protocols for Biological Evaluation

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the ability of aurothioglucose to inhibit the activity of TrxR.

Materials:

-

Purified recombinant human TrxR1

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Aurothioglucose

-

Assay buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of aurothioglucose in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the assay buffer, NADPH, and DTNB to each well.

-

Add serial dilutions of aurothioglucose to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.

-

Initiate the reaction by adding purified TrxR1 to all wells.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The formation of 2-nitro-5-thiobenzoate (TNB), the product of DTNB reduction, is monitored.

-

Calculate the rate of reaction for each concentration of aurothioglucose.

-

Determine the IC₅₀ value (the concentration of aurothioglucose that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the aurothioglucose concentration.

NF-κB Reporter Assay

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.[4][5][6]

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Aurothioglucose.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).[4]

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of aurothioglucose for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined time (e.g., 6-8 hours).[6] Include unstimulated and vehicle-treated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay) to account for non-specific effects.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of aurothioglucose and determine the IC₅₀ value.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Conclusion

Aurothioglucose remains a molecule of significant interest due to its unique gold-based structure and its multifaceted mechanism of action against inflammatory processes. This technical guide has provided a comprehensive overview of its molecular characteristics, physicochemical properties, and key biological activities, with a focus on its inhibitory effects on the NF-κB and thioredoxin reductase pathways. The detailed experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of aurothioglucose and the development of novel gold-based anti-inflammatory agents.

References

- 1. Aurothioglucose - Wikipedia [en.wikipedia.org]

- 2. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. benchchem.com [benchchem.com]

The Rise and Fall of Chrysotherapy: A Technical History of Gold in Autoimmune Disease

For decades, gold compounds were a cornerstone in the treatment of autoimmune diseases, particularly rheumatoid arthritis. This guide delves into the history, mechanisms, and clinical data behind chrysotherapy, offering researchers and drug development professionals a comprehensive overview of this fascinating chapter in medical history.

The use of gold in medicine, known as chrysotherapy, has ancient roots, but its application in autoimmune diseases began in the early 20th century.[1] In 1929, French physician Jacques Forestier first reported the beneficial effects of gold compounds in patients with rheumatoid arthritis, sparking decades of research and clinical use.[1][2] Until the 1990s, gold salts were a mainstream therapy for several autoimmune conditions, including rheumatoid arthritis, juvenile idiopathic arthritis, psoriatic arthritis, and lupus erythematosus.[1][2][3] However, the advent of more targeted and less toxic therapies led to a decline in their use.[2]

Mechanism of Action: A Multifaceted Approach

The therapeutic effects of gold are attributed to the gold ion itself, rather than the thiolate ligands they are bound to.[1] The precise mechanisms of action are complex and not fully elucidated, but research has revealed several key pathways through which gold compounds exert their anti-inflammatory and immunomodulatory effects.

Gold compounds have been shown to be potent inhibitors of the NF-κB signaling pathway , a critical regulator of pro-inflammatory gene expression.[4][5] This inhibition is thought to occur through the direct interaction of gold ions with cysteine residues on IκB kinase (IKK) and NF-κB itself, preventing the transcription of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][6][7]

Furthermore, gold compounds can interfere with the JAK/STAT signaling pathway , which is crucial for cellular responses to a variety of cytokines and growth factors.[4] For instance, the oral gold compound auranofin has been reported to inhibit the phosphorylation of JAK1/3 in activated T cells.[4]

Another significant target of gold compounds is thioredoxin reductase (TrxR) , a key enzyme in maintaining cellular redox balance.[5][8] By inhibiting TrxR, gold compounds induce oxidative stress within immune cells, which can impede their proliferation and production of inflammatory mediators.[5]

The overall effects of these molecular interactions include:

-

Decreased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

-

Inhibition of T-cell activation and proliferation .

-

Modulation of macrophage function , including a reduction in phagocytosis and antigen presentation.

-

Inhibition of lysosomal enzymes .[3]

-

Reduction of adhesion molecule expression .

The following diagram illustrates the key signaling pathways affected by gold therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gold therapy in the management of juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UpToDate 2018 [doctorabad.com]

- 4. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Auranofin? [synapse.patsnap.com]

- 6. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Injectable Gold Compounds: A Technical Guide to Solganal (Aurothioglucose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable gold compounds, such as Solganal (aurothioglucose), represent a class of disease-modifying antirheumatic drugs (DMARDs) historically used in the management of rheumatoid arthritis. Despite their declining use with the advent of newer biologics, the unique pharmacokinetic profile and mechanism of action of these compounds continue to be of interest to researchers in pharmacology and drug development. This technical guide provides an in-depth overview of the pharmacokinetics of injectable gold compounds, with a primary focus on aurothioglucose. It summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of aurothioglucose is characterized by slow absorption, extensive distribution, high protein binding, complex metabolism, and slow elimination. These properties contribute to its delayed onset of therapeutic action and long-lasting effects.

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters of aurothioglucose, compiled from various preclinical and clinical studies.

| Table 1: Absorption and Distribution of Aurothioglucose | |

| Parameter | Value |

| Bioavailability (Intramuscular) | >95%[1] |

| Time to Peak Serum Concentration (Tmax) | 4 to 6 hours[2] |

| Peak Serum Concentration (Cmax) after 50 mg IM dose | ~2.35 - 4.5 µg/mL[2] |

| Protein Binding (primarily to albumin) | 95-99%[2] |

| Major Bodily Gold Depots (in decreasing order of total gold content) | Lymph nodes, bone marrow, liver, skin, and bone[1][2] |

| Table 2: Metabolism and Excretion of Aurothioglucose | |

| Parameter | Value |

| Biological Half-Life (single 50 mg dose) | 3 to 27 days[2][3] |

| Biological Half-Life (after 11th weekly dose) | Up to 168 days[2][3] |

| Principal Metabolite | [Au(CN)2]-[2] |

| Route of Elimination | Approximately 70% in urine and 30% in feces[2][4] |

| Weekly Excretion of Administered Dose (during standard treatment) | About 40%[2] |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of aurothioglucose are not consistently reported in the literature. However, based on published studies and general principles of preclinical pharmacokinetic research, a generalized experimental workflow can be outlined.

General In Vivo Pharmacokinetic Study Protocol (Rodent Model)

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies[4][5][6]. Animals should be healthy and acclimated to the laboratory environment.

-

Dosing: Aurothioglucose is typically administered as a single intramuscular injection[4]. The dose can vary depending on the study's objectives, with a common dose being around 10 mg/kg[4].

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24, 48, 72 hours, and then periodically for several days or weeks) via a cannulated vein or retro-orbital plexus[2]. Blood is collected in tubes containing an anticoagulant (e.g., EDTA)[1]. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces at specified intervals.

-

Tissues: At the end of the study, animals are euthanized, and organs of interest (e.g., liver, kidney, spleen, lymph nodes, bone) are harvested, weighed, and homogenized[1].

-

-

Sample Processing and Analysis:

-

Digestion: Biological samples (plasma, urine, feces, and tissue homogenates) are digested, often using a mixture of strong acids (e.g., aqua regia), to liberate the gold from the organic matrix[7].

-

Gold Quantification: The concentration of gold in the digested samples is determined using highly sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)[1][8][9][10][11].

-

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, half-life (t½), and volume of distribution (Vd).

In Vitro Assays for Mechanism of Action

-

Macrophage Activity Assay:

-

Culture macrophages (e.g., RAW 264.7 cell line)[12][13][14][15].

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of varying concentrations of aurothioglucose.

-

After a defined incubation period, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

T-Cell Proliferation Assay:

-

Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

-

Label the T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE)[16].

-

Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence and absence of aurothioglucose.

-

Culture the cells for several days.

-

Measure T-cell proliferation by flow cytometry, where the fluorescence intensity of CFSE is halved with each cell division[16][17].

-

-

Lysosomal Enzyme Activity Assay:

-

Reactive Oxygen Species (ROS) Measurement:

-

Culture cells of interest (e.g., monocytes).

-

Load the cells with a fluorescent ROS indicator dye (e.g., dihydroethidium for superoxide or 2',7'-dichlorofluorescein diacetate for general ROS)[10][21][22][23][24].

-

Treat the cells with aurothioglucose.

-

Induce ROS production if necessary.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of aurothioglucose is not fully elucidated but is believed to involve the modulation of various immune and inflammatory pathways.

Generalized workflow for an in vivo pharmacokinetic study of aurothioglucose.

Inhibition of macrophage-mediated inflammation by aurothioglucose.

Modulation of T-cell proliferation by aurothioglucose.

Inhibition of lysosomal enzyme release by aurothioglucose.

Reduction of reactive oxygen species production by aurothioglucose.

Conclusion

The pharmacokinetics of injectable gold compounds like this compound are complex, involving slow absorption and elimination, which leads to a cumulative effect and a delayed therapeutic response. The mechanism of action, while not completely understood, involves the modulation of key inflammatory pathways in immune cells. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and visual representations of the underlying biological processes. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is crucial for researchers and drug development professionals working with or referencing this class of therapeutic agents. Further research to elucidate the precise molecular targets and signaling cascades affected by aurothioglucose could provide valuable insights for the development of novel anti-inflammatory and immunomodulatory drugs.

References

- 1. Detection of the Presence of Gold Nanoparticles in Organs by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of intramuscular gold sodium thiomalate in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subchronic treatment of rats with aurothioglucose; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of gold in rat blood after intravenous administration of auranofin, gold sodium thiomalate and aurothioglucose to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Weight gains of rats following injection of aurothioglucose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysosomal Intracellular Activity Assay Kit (ab234622) | Abcam [abcam.com]

- 8. Gold nanoparticles decorated with monosaccharides and sulfated ligands as potential modulators of the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labcorp.com [labcorp.com]

- 12. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoglycaemic stimulation of macrophage cytokine release is suppressed by AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Hypoglycaemic stimulation of macrophage cytokine release is suppressed by AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. proimmune.com [proimmune.com]

- 17. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of two gold compounds on lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of gold salts and other drugs on the release and activity of lysosomal hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

Solganal (Aurothioglucose) for Juvenile Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solganal (aurothioglucose), a parenterally administered gold-based compound, represents a significant chapter in the history of disease-modifying antirheumatic drugs (DMARDs) for juvenile rheumatoid arthritis (JRA), now more commonly known as juvenile idiopathic arthritis (JIA). Although its use has largely been supplanted by newer biologic and targeted synthetic DMARDs, a review of its core scientific principles, clinical application, and mechanism of action provides valuable insights for researchers in rheumatology and drug development. This technical guide synthesizes the available quantitative data, outlines key experimental protocols for its clinical and in-vitro evaluation, and visualizes its proposed molecular signaling pathways.

Introduction

Aurothioglucose is a gold-containing compound that was historically used to treat active rheumatoid arthritis in both adult and juvenile patients.[1] As a DMARD, its primary therapeutic goal was to reduce inflammation, alleviate symptoms, and slow the progression of joint damage.[2][3] Administered as an intramuscular injection, aurothioglucose demonstrated efficacy in a subset of patients, but its use was associated with a significant side effect profile requiring diligent monitoring.[4] This guide delves into the technical aspects of this compound's application in JRA, providing a resource for understanding its historical context and scientific underpinnings.

Clinical Efficacy and Quantitative Data

Clinical data on the efficacy of aurothioglucose in JRA is primarily derived from retrospective studies and clinical trials conducted before the widespread adoption of standardized response criteria such as the American College of Rheumatology (ACR) Pediatric (Pedi) 30, 50, and 70. The available quantitative data from key studies are summarized below.

| Study (Year) | Study Design | Number of JRA Patients | Key Efficacy Outcomes | Adverse Effects |

| Brewer et al. (1980)[4] | Retrospective Review | 51 | 63% (32/51) showed reduced severity of articular manifestations after 6 months of gold therapy. | Low incidence of adverse side effects reported. |

| 49% (25/51) had a reduction in the total number of involved joints. | ||||

| Favorable response was associated with more severe joint involvement at the start of therapy. |

Note: The Brewer et al. study reviewed gold therapy in general, which included aurothioglucose. The study did not provide a breakdown of efficacy specifically for this compound.

Experimental Protocols

Clinical Administration and Monitoring Protocol (Historical)

The administration of this compound in pediatric patients required a cautious and methodical approach, with careful monitoring for adverse events.

1. Dosing Regimen:

-

Initial Dosing: A typical regimen started with a test dose of 10 mg intramuscularly. If well-tolerated, the dose was gradually increased.

-

Maintenance Dosing: Once a therapeutic response was achieved, the dosing interval was often extended to every 2 to 4 weeks for maintenance therapy.

2. Administration:

-

This compound was administered via deep intramuscular injection.

3. Monitoring Protocol:

-

Baseline Assessment: Before initiating therapy, a complete blood count (CBC) with differential, platelet count, and urinalysis were performed.

-

Ongoing Monitoring: These laboratory tests were repeated at regular intervals, often before each injection, to monitor for hematologic and renal toxicity. Therapy would be withheld if significant abnormalities were detected.

In-Vitro Experimental Protocols

1. Macrophage Stimulation Assay:

-

Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) or primary human monocytes are cultured in appropriate media.

-

Differentiation (for primary monocytes): Monocytes are differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

-

Pre-treatment: Macrophages are pre-treated with varying concentrations of aurothioglucose for a specified period (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined time (e.g., 24 hours).

-

Outcome Measures:

-

Cytokine Production: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression: Cells are lysed, and RNA is extracted to quantify the mRNA expression of inflammatory genes via quantitative real-time PCR (qRT-PCR).

-

2. T-Cell Proliferation Assay:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Labeling: T-cells within the PBMC population are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Treatment and Stimulation: The labeled cells are cultured in the presence or absence of aurothioglucose and stimulated with a T-cell mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies.

-

Proliferation Analysis: After a set incubation period (e.g., 3-5 days), the dilution of the CFSE dye in the T-cell population is measured by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of aurothioglucose is not fully elucidated but is understood to be multifactorial, involving the modulation of various immune processes.[2][3] A key aspect of its anti-inflammatory effect is its role as a functional antagonist of Interleukin-1 (IL-1).[2] This antagonism leads to the inhibition of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical transcription factors for pro-inflammatory gene expression.[2]

Furthermore, gold compounds have been shown to influence the mitogen-activated protein kinase (MAPK) pathway. Specifically, the related gold salt, aurothiomalate, has been demonstrated to increase the expression of MAPK Phosphatase 1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory cascade. It is plausible that aurothioglucose shares a similar mechanism of action.

Aurothioglucose also exerts its effects by modulating the function of key immune cells. It has been shown to inhibit the proliferation of T-cells and reduce the production of pro-inflammatory cytokines by macrophages.[3] Additionally, it can inhibit the activity of lysosomal enzymes, thereby reducing tissue damage in inflamed joints.[3]

References

- 1. ard.bmj.com [ard.bmj.com]

- 2. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mucosalimmunology.ch [mucosalimmunology.ch]

- 4. Comparative efficacy and safety of advanced drug therapy in children with juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Data Sheet: Solganal (Aurothioglucose)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of Solganal, a gold-based therapeutic agent.

1. Chemical Identity

This compound is the trade name for the compound aurothioglucose.[1] It is also commonly referred to as gold thioglucose.[1][2][3][4]

1.1. Chemical Formula

The chemical formula for the anhydrous form of this compound is:

The compound can also exist in a hydrated form, denoted as C₆H₁₁AuO₅S · xH₂O.

1.2. Molecular Structure

Aurothioglucose is a derivative of the sugar glucose, where a thiol group has replaced a hydroxyl group, and a gold(I) ion is attached to the sulfur atom.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 392.18 g/mol | [1][3][4][5][7] |

| Percent Composition | C: 18.38%, H: 2.83%, Au: 50.22%, O: 20.40%, S: 8.18% | [1] |

| Appearance | Yellow crystals | [1] |

| Odor | Slight mercaptan-like odor | [1] |

| Solubility | Soluble in water with decomposition; practically insoluble in acetone, alcohol, chloroform, and ether. | [1] |

| CAS Number | 12192-57-3 | [1][4] |

3. Mechanism of Action and Therapeutic Use

Historically, this compound was utilized as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2][8] While the precise mechanism of action is not fully elucidated, it is understood that gold compounds like aurothioglucose can modulate immune responses and inhibit certain enzymes, leading to a decrease in inflammation within the synovial joints.[8][9]

4. Experimental Applications

In experimental research, aurothioglucose has been used to induce obesity in animal models.[1] This effect is valuable for studying the pathophysiology of obesity and related metabolic disorders.

5. Logical Relationship of Synonyms

The following diagram illustrates the relationship between the trade name and its chemical synonyms.

References

- 1. Aurothioglucose [drugfuture.com]

- 2. Aurothioglucose - Wikipedia [en.wikipedia.org]

- 3. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aurothioglucose - MedChem Express [bioscience.co.uk]

- 5. Aurothioglucose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. DrugMapper [drugmapper.helsinki.fi]

- 7. This compound B Oleosum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. aurothioglucose (this compound) Drug Side Effects and Dosing [medicinenet.com]

- 9. rxmed.com [rxmed.com]

Early research on chrysotherapy and Solganal

An In-depth Technical Guide to the Early Research of Chrysotherapy and Solganal

Chrysotherapy, the use of gold compounds for therapeutic purposes, has a history stretching back to the 1920s.[1] Initially investigated for the treatment of tuberculosis under the since-debunked theory that it was related to rheumatoid arthritis (RA), gold salts were serendipitously found to be effective in alleviating arthritic symptoms.[1][2] In 1929, the French physician Jacques Forestier provided the first significant evidence that gold compounds could reduce joint pain and, in some cases, induce remission in patients with RA.[3][4] For decades, until the advent of more effective and less toxic medications like methotrexate in the 1990s, chrysotherapy was a cornerstone of treatment for moderate to severe RA.[1][3]

Among the earliest and most prominent gold-based drugs was aurothioglucose, marketed under the trade name this compound.[5][6] this compound is a gold(I)-containing compound that belongs to the class of disease-modifying antirheumatic drugs (DMARDs).[1][5] Unlike simple analgesics, it was prescribed to reduce inflammation and slow the progression of joint damage.[7][8] This guide provides a detailed overview of the early research into chrysotherapy with a focus on this compound, covering its mechanism of action, experimental protocols from foundational studies, and quantitative clinical data.

Chemical Properties and Pharmacokinetics of this compound (Aurothioglucose)

This compound is the trade name for aurothioglucose, a gold thiolate with the chemical formula AuSC₆H₁₁O₅.[9] It is a water-soluble, polymeric compound where gold exists in the +1 oxidation state.[9] It was typically prepared as a suspension in sesame oil for intramuscular injection.[8]

Early pharmacokinetic studies provided foundational knowledge on its distribution and elimination. Following intramuscular administration, gold from aurothioglucose is absorbed and distributed throughout the body, with the highest concentrations found in the lymph nodes, bone marrow, liver, skin, and bone.[8][10] In plasma, it is approximately 95% bound to albumin.[8] Elimination occurs slowly, with about 70% of an administered dose excreted in the urine and 30% in the feces over a prolonged period.[8]

Table 1: Pharmacokinetic Properties of this compound (Aurothioglucose)

| Parameter | Value | Source |

| Peak Serum Level | ~235-450 µg/dL | [8] |

| Plasma Protein Binding | ~95% (to albumin) | [8] |

| Primary Route of Elimination | Urine (~70%) | [8] |

| Secondary Route of Elimination | Feces (~30%) | [8] |

| Major Depots | Lymph nodes, bone marrow, liver, skin, bone | [8][10] |

Proposed Mechanisms of Action

The precise mechanism of action for gold compounds in rheumatoid arthritis has never been fully elucidated, but early research pointed to several key biological effects.[3][5][11] The primary therapeutic benefit is derived from its anti-inflammatory and immunomodulatory properties.[3]

Key proposed mechanisms include:

-

Inhibition of Lysosomal Enzymes: Aurothioglucose was shown to accumulate in macrophages and inhibit the activity of lysosomal enzymes.[5] This action would reduce the breakdown of cellular components and limit tissue damage within the synovial joints.[5]

-

Modulation of Immune Cell Function: Gold compounds directly affect the function of key immune cells like macrophages and lymphocytes.[5] Early studies observed a modest but significant reduction in the total circulating lymphocyte count in patients undergoing chrysotherapy.[12]

-

Inhibition of T-Cell Proliferation: Aurothioglucose was found to inhibit the proliferation of T-cells, which are critical drivers of the autoimmune response in rheumatoid arthritis.[5]

-

Interaction with Sulfhydryl Groups: The gold(I) ion in aurothioglucose is highly thiophilic, meaning it readily binds to sulfur-containing molecules.[13] This strong interaction with sulfhydryl (-SH) groups on proteins and enzymes was believed to alter their function and contribute to the drug's therapeutic effects.[13]

-

Inhibition of Adenylyl Cyclase: Research indicated that gold compounds could inhibit the activity of adenylyl cyclase in lymphocyte membranes.[8] This inhibition could disrupt cellular signaling pathways involved in inflammation.[8]

-

Targeting Thioredoxin Reductase (TrxR): Later research identified the seleno-thiol containing enzyme thioredoxin reductase as a key target.[14] Inhibition of TrxR disrupts the cell's redox balance, leading to an increase in oxidative stress and potentially inducing apoptosis in hyper-proliferative cells.[14]

Signaling Pathways and Experimental Workflows

Gold compounds are known to interfere with several intracellular signaling pathways critical to the inflammatory response. The diagrams below illustrate these interactions as understood from early and subsequent research.

References

- 1. Gold injections: Can they treat rheumatoid arthritis? [medicalnewstoday.com]

- 2. The mechanisms of action of conventional chrysotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treating Rheumatoid Arthritis with Gold: What You Need to Know [healthline.com]

- 4. Gold-based therapy: From past to present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Aurothioglucose used for? [synapse.patsnap.com]

- 6. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold-containing drugs - Wikipedia [en.wikipedia.org]

- 8. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aurothioglucose - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of chrysotherapy on circulating lymphocyte numbers and subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo effects of aurothioglucose and sodium thioglucose on rat tissue sulfhydryl levels and plasma sulfhydryl reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current Progress and Perspectives on Using Gold Compounds for the Modulation of Tumor Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Half-Life of Aurothioglucose in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurothioglucose, a gold-containing compound, was historically a cornerstone in the therapeutic arsenal for rheumatoid arthritis. As a disease-modifying antirheumatic drug (DMARD), its mechanism centers on modulating the immune system to reduce inflammation and slow disease progression. A critical parameter in understanding its therapeutic window and potential for toxicity is its biological half-life in plasma. This technical guide provides an in-depth overview of the pharmacokinetics of aurothioglucose, with a specific focus on its plasma half-life. It synthesizes available data, outlines experimental methodologies for its determination, and visualizes key related pathways.

Quantitative Data on the Biological Half-Life of Aurothioglucose

The biological half-life of aurothioglucose in plasma is notably variable and is significantly influenced by the duration of treatment. Initial exposure is characterized by a shorter half-life, which extends considerably with repeated administration. This is likely due to the accumulation of gold in various bodily tissues, creating a deep compartment from which it is slowly released back into circulation. After administration, patient serum levels of gold rise and then decline over the following week. Regular weekly administration leads to a continuous rise in the basal gold value for several months, after which the serum level becomes relatively stable[1].

| Parameter | Value | Dosage Context |

| Initial Half-Life | 3 - 27 days | Following a single 50 mg intramuscular injection. |

| Half-Life after 3rd Dose | 14 - 40 days | Following successive weekly doses. |

| Half-Life after 11th Dose | Up to 168 days | Following successive weekly doses. |

| Peak Plasma Concentration Time | 4 - 6 hours | Following a single intramuscular injection.[1] |

| Protein Binding | ~95% | Bound to the albumin fraction in plasma.[1] |

Experimental Protocols for Half-Life Determination

Study Design and Patient Population

A typical pharmacokinetic study would involve a cohort of patients with active rheumatoid arthritis who are candidates for chrysotherapy (gold therapy).

-

Inclusion Criteria: Patients diagnosed with rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria), age 18-65, with normal renal and hepatic function.

-

Exclusion Criteria: Previous treatment with gold compounds, pregnancy, significant comorbidities.

-

Ethical Considerations: Informed consent would be obtained from all participants, and the study would be conducted in accordance with the Declaration of Helsinki and approved by an institutional review board.

Dosing and Administration

Aurothioglucose is administered via intramuscular injection, typically into the gluteal muscle[1]. A common dosing regimen for pharmacokinetic evaluation would be:

-

Initial Dose: A single intramuscular injection of 50 mg of aurothioglucose.

-

Maintenance Dosing: For studies evaluating steady-state pharmacokinetics, weekly or bi-weekly injections would be administered.

Blood Sample Collection

To accurately characterize the pharmacokinetic profile, frequent blood sampling is crucial.

-

Sample Type: Whole blood collected in EDTA or heparin-containing tubes. Plasma is separated by centrifugation.

-

Sampling Schedule (Single Dose Study):

-

Pre-dose (0 hours)

-

Post-dose: 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours (7 days).

-

Long-term follow-up: Weekly for the first month, then bi-weekly or monthly for up to 6 months to capture the terminal elimination phase.

-

Analytical Methodology for Gold Quantification

The determination of gold concentrations in plasma samples requires sensitive and specific analytical techniques. Atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are the most common methods.

3.4.1. Sample Preparation

-

Digestion: Plasma samples are digested to remove the organic matrix and liberate the gold ions. This is typically achieved using a mixture of strong acids, such as aqua regia (a mixture of nitric acid and hydrochloric acid).

-

Dilution: The digested sample is diluted with deionized water to a final volume suitable for analysis.

3.4.2. Instrumentation and Analysis

-

Atomic Absorption Spectroscopy (AAS): A light beam from a gold hollow-cathode lamp is passed through the atomized sample. Gold atoms absorb light at a characteristic wavelength (242.8 nm), and the amount of absorption is proportional to the concentration of gold in the sample.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The sample is introduced into a high-temperature argon plasma, which ionizes the gold atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers higher sensitivity and is often preferred for detecting very low concentrations of gold.

3.4.3. Data Analysis

Plasma gold concentration-time data are analyzed using pharmacokinetic modeling software. The half-life (t½) is calculated from the elimination rate constant (kₑ) using the formula: t½ = 0.693 / kₑ.

Visualizations

Experimental Workflow for Half-Life Determination

Caption: Experimental workflow for determining the plasma half-life of aurothioglucose.

Proposed Mechanism of Action on Immune Cells

The precise signaling pathways through which aurothioglucose exerts its effects are not fully elucidated. However, it is understood to modulate the function of key immune cells, particularly macrophages and T-cells. It is also known to inhibit lysosomal enzymes[2].

Caption: High-level overview of the proposed mechanism of action of aurothioglucose on immune cells.

Conclusion

The biological half-life of aurothioglucose in plasma is a complex parameter that is influenced by the chronicity of dosing. Its long and variable half-life necessitates careful patient monitoring to balance therapeutic efficacy with the risk of gold-related toxicity. The experimental protocols for its determination rely on robust analytical techniques capable of accurately quantifying gold in biological matrices. While the precise molecular targets and signaling pathways of aurothioglucose are still under investigation, its modulatory effects on macrophages and T-cells are central to its therapeutic action in rheumatoid arthritis. This guide provides a foundational understanding for researchers and professionals involved in the study and development of metal-based therapeutics.

References

Solganal's Effect on Synovial Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solganal, the brand name for the gold-based compound aurothioglucose, has historically been a cornerstone in the management of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by persistent synovial inflammation. While newer disease-modifying antirheumatic drugs (DMARDs) have largely supplanted its use, the study of this compound's mechanism of action continues to provide valuable insights into the immunopathology of RA and informs the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound's effects on synovial inflammation, focusing on its molecular mechanisms, experimental validation, and the signaling pathways it modulates. Although specific quantitative data on this compound's direct effects on various inflammatory markers are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for researchers and drug development professionals.

Mechanism of Action

The therapeutic effects of this compound in rheumatoid arthritis are attributed to its multifaceted immunomodulatory and anti-inflammatory properties. The exact mechanisms are not fully elucidated, but it is understood that the gold component, Au(I), plays a pivotal role in altering the behavior of key immune cells within the inflamed synovium.

Cellular Targets and Effects:

-

Macrophages and Lymphocytes: this compound is known to interfere with the activity of macrophages and lymphocytes, which are central to the inflammatory cascade in the rheumatoid synovium. Gold accumulates within these immune cells, leading to the inhibition of their pro-inflammatory functions. This includes a reduction in the production of inflammatory cytokines and other mediators that contribute to joint damage.

-

Inhibition of Lysosomal Enzymes: A key action of aurothioglucose is its ability to inhibit the activity of lysosomal enzymes within macrophages. These enzymes, when released, contribute to the degradation of cartilage and other joint tissues. By inhibiting these enzymes, this compound helps to mitigate tissue damage.

-

Modulation of T-cell Proliferation: this compound has been found to inhibit the proliferation of T-cells, which are crucial drivers of the autoimmune response in rheumatoid arthritis. This inhibition helps to dampen the overall inflammatory cascade.

-

Interaction with Cellular Thiols: The gold compound interacts with cellular thiols, which are essential for various cellular functions and signaling pathways. By binding to these sulfur-containing molecules, aurothioglucose can disrupt processes that contribute to inflammation and autoimmunity.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in the pathogenesis of synovial inflammation.

Inhibition of NF-κB and AP-1 Signaling

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that aurothioglucose can inhibit the induced activity of both NF-κB and AP-1. This inhibition is a crucial aspect of its mechanism of action, as it effectively downregulates the inflammatory response at the transcriptional level.

Role as an IL-1 Functional Antagonist

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by stimulating synovial cells to produce inflammatory mediators and degradative enzymes. Research indicates that aurothioglucose acts as a functional antagonist of IL-1.[1] This suggests that this compound may interfere with the binding of IL-1 to its receptor or disrupt the downstream signaling cascade, thereby preventing the pro-inflammatory effects of IL-1 on synovial fibroblasts and other cells in the joint.[1]

Quantitative Data on Synovial Inflammation

While the qualitative effects of this compound on synovial inflammation are well-documented, specific quantitative data from clinical or preclinical studies are sparse in the readily available literature. The following tables summarize the expected effects based on the known mechanisms of gold salts, though direct quantitative comparisons for this compound are often not specified.

Table 1: Effect of Gold Salts on Inflammatory Markers in Synovial Fluid

| Inflammatory Marker | Expected Change with this compound Treatment | Reference (for general gold salts) |

| Substance P | Decreased | [2] |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Decreased | [3] |

| Inflammatory Cells (Macrophages, Lymphocytes) | Decreased | [3] |

Note: The data presented are qualitative expectations based on the known anti-inflammatory properties of gold compounds. Specific quantitative reductions (e.g., pg/mL) for this compound are not consistently reported in the literature.

Table 2: Histological Changes in Synovial Tissue with Gold Salt Therapy

| Histological Feature | Expected Change with this compound Treatment | Reference (for general gold salts) |

| Synovial Lining Hyperplasia | Reduced | [3] |

| Inflammatory Cell Infiltration (Macrophages, Lymphocytes) | Reduced | [3] |

| Vascularity | Potentially Reduced | - |

Note: This table reflects the anticipated histological improvements based on the immunomodulatory effects of gold salts. Quantitative histomorphometric data specific to this compound are limited.

Experimental Protocols

The evaluation of anti-arthritic drugs like this compound often relies on well-established animal models of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) model in rats is a widely used and relevant model.

Collagen-Induced Arthritis (CIA) in Rats: A General Protocol

1. Induction of Arthritis:

-

Antigen Preparation: Bovine type II collagen is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

-

Primary Immunization: On day 0, rats (e.g., Lewis or Wistar strains) are injected intradermally at the base of the tail with the collagen/CFA emulsion.

-

Booster Immunization: On day 7 or 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.

2. This compound (Aurothioglucose) Administration:

-

Dosage: Aurothioglucose is typically administered intramuscularly. Dosages in rat models can vary, with studies using doses in the range of 10 mg/kg per day.

-

Treatment Schedule: Treatment can be initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).

3. Assessment of Synovial Inflammation:

-

Clinical Scoring: The severity of arthritis is monitored by visually scoring paw swelling, erythema, and joint deformity.

-

Histological Analysis: At the end of the study, synovial tissues are harvested, fixed, and sectioned. Hematoxylin and eosin (H&E) staining is used to assess synovial lining hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

-

Immunohistochemistry: Specific antibodies are used to identify and quantify the infiltration of macrophages (e.g., using CD68 markers) and lymphocytes (e.g., using CD3 markers) within the synovial tissue.

-

Synovial Fluid Analysis: Synovial fluid can be aspirated to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques like ELISA.

-

Gene Expression Analysis: RNA can be extracted from synovial tissue to quantify the expression of inflammatory genes using real-time quantitative PCR (RT-qPCR).

Conclusion and Future Directions

This compound (aurothioglucose) exerts its therapeutic effect on synovial inflammation through a complex interplay of immunomodulatory actions, primarily targeting macrophages and lymphocytes, and inhibiting key pro-inflammatory signaling pathways such as NF-κB and AP-1. Its role as a functional antagonist of IL-1 further underscores its potent anti-inflammatory properties.

Despite a long history of clinical use, there is a notable lack of specific, publicly available quantitative data detailing the precise impact of this compound on the cellular and molecular components of the inflamed synovium. Future research, employing modern analytical techniques such as quantitative proteomics, transcriptomics, and high-resolution imaging on synovial tissue and fluid from this compound-treated animal models or patient cohorts, would be invaluable. Such studies would not only provide the much-needed quantitative data for a more complete understanding of its efficacy but could also uncover novel therapeutic targets within the complex inflammatory milieu of the rheumatoid joint. This would solidify the legacy of gold-based therapies and pave the way for the development of more targeted and effective treatments for rheumatoid arthritis.

References

- 1. Identification of a high-affinity receptor for interleukin 1 alpha and interleukin 1 beta on cultured human rheumatoid synovial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synovial tissue quantitative proteomics analysis reveals paeoniflorin decreases LIFR and ASPN proteins in experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMT-Based Quantitative Proteomics Analysis of Synovial Fluid-Derived Exosomes in Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Intramuscular Administration of Aurothioglucose

For Research Use Only. Not for clinical use in humans.

Note on Drug Availability: Aurothioglucose (trade names Solganal, Auromyose) has been largely discontinued and is not widely available for clinical use.[1] Its application is now primarily confined to preclinical research, particularly in the induction of obesity in animal models.[1][2]

Introduction

Aurothioglucose is a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][3] It is administered via intramuscular injection, which allows for a gradual release of the gold compound into the bloodstream for a sustained therapeutic effect.[3] In a research context, aurothioglucose is a well-established agent for inducing obesity in rodents.[2] It selectively destroys neurons in the ventromedial hypothalamus (VMH), a key region for regulating satiety, leading to hyperphagia and significant weight gain.[2][3] These application notes provide detailed protocols for the intramuscular administration of aurothioglucose for both historical clinical reference and current preclinical research applications.

Mechanism of Action

The precise mechanism of aurothioglucose's anti-inflammatory effects is not fully elucidated but is understood to be multifaceted. The gold component accumulates in immune cells like macrophages and lymphocytes, modulating their function.[3][4] Key actions include:

-

Inhibition of Lysosomal Enzymes: Aurothioglucose inhibits the activity of lysosomal enzymes within macrophages, which are involved in tissue breakdown during inflammation.[3][4]

-

Modulation of Immune Cells: It reduces the production of inflammatory cytokines by macrophages and inhibits the proliferation of T-cells, which are central to the autoimmune response in rheumatoid arthritis.[3][4]

-

Antagonism of IL-1 Signaling: Aurothioglucose acts as a functional antagonist to Interleukin-1 (IL-1), a key pro-inflammatory cytokine. This action inhibits the downstream activation of transcription factors NF-κB and AP-1, which control the expression of numerous genes involved in inflammation.[5]

Signaling Pathway Diagram

Caption: Aurothioglucose signaling pathway in immune modulation.

Quantitative Data Summary

Table 1: Human Dosing Regimens (Historical)

| Population | Stage | Dosage | Frequency | Max Dose | Notes |

| Adult | Test Dose | 10 mg | Once | 10 mg | Observe for 15-30 min for adverse reactions.[2] |

| Week 2 & 3 | 25 mg | Weekly | 25 mg | ||

| Subsequent | 50 mg | Weekly | 50 mg | Continue until a cumulative dose of 0.8 to 1.0 g is reached.[2][6] | |

| Maintenance | 50 mg | Every 3-4 weeks | 50 mg | Initiated after clinical response, may be continued indefinitely.[2] | |

| Pediatric (6-12 yrs) | Test Dose | 0.25 mg/kg | Once | N/A | Observe for 15-30 min for adverse reactions.[2] |

| Escalation | Increase by 0.25 mg/kg/dose | Weekly | 25 mg | ||

| Maintenance | 0.75 - 1.0 mg/kg | Weekly to every 3-4 weeks | 25 mg | Continue for up to 20 doses, then reduce frequency.[2][7] |

Table 2: Pharmacokinetic Parameters (Human)

| Parameter | Value | Notes |

| Route of Administration | Intramuscular (IM) | Typically deep intragluteal injection.[8][9] |

| Time to Peak Serum Conc. | 4 - 6 hours | After a single 50 mg IM injection.[9] |

| Peak Serum Concentration | ~235 - 450 µg/dL | Highly variable between individuals after a 50 mg IM injection.[9][10] |

| Biological Half-Life | 3 - 27 days (single dose) | Increases with subsequent doses, up to 168 days after the 11th weekly dose.[9] |

| Protein Binding | ~95% | Primarily bound to albumin.[9] |

| Excretion | ~70% in urine, ~30% in feces | [9] |

Table 3: Preclinical (Mouse) Dosing for Obesity Induction

| Parameter | Value | Notes |

| Route of Administration | Intraperitoneal (IP) or Intramuscular (IM) | IP is common in research models.[1][6] |

| Dosage (Rat Model Ref.) | 0.4 - 0.8 mg/g (400 - 800 mg/kg) | Data from rat studies; mouse dosages are often similar but require optimization.[11] 1 mg/g was lethal in rats.[11] |

| Vehicle | Sterile Saline or Sesame Oil | Aurothioglucose is available as a suspension in oil.[9] |

| Expected Onset | Body weight increase begins ~1 week post-injection.[3] | |

| Key Outcome | Hyperphagia and severe obesity.[7] | Strain-dependent variations in developing subsequent diabetes.[7] |

Experimental Protocols

Protocol 1: Intramuscular Administration (Human Clinical Protocol - Historical Reference)

1. Materials:

-

Aurothioglucose injectable suspension (50 mg/mL).

-

Sterile syringe (1-3 mL).

-

Hypodermic needle, 18-gauge, 1.5–2 inches.[8]

-

Alcohol swabs.

-

Sharps disposal container.

2. Procedure:

-

Preparation: Vigorously shake the vial to ensure a uniform suspension. The vial may be gently warmed in water to facilitate withdrawal.[8]

-

Clean the rubber stopper of the vial with an alcohol swab.

-

Withdraw the prescribed dose into the syringe using the 18-gauge needle. It is advisable to change needles after withdrawal and before injection.[8]

-

Injection Site: The preferred site is the gluteal muscle for deep IM injection.[8]

-

Administration:

-

Position the patient appropriately.

-

Clean the injection site with an alcohol swab and allow it to dry.

-

Insert the needle deep into the muscle.

-

Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel.

-

Inject the medication slowly and steadily.

-

Withdraw the needle and apply gentle pressure to the site. Do not massage.

-

-

Post-Injection Monitoring:

-

The patient should remain recumbent for approximately 15 minutes post-injection.[8]

-

Monitor closely for immediate adverse events, particularly nitritoid reactions (flushing, dizziness, weakness).[8]

-

Before each subsequent injection, perform a CBC with differential, platelet count, and urinalysis.[2]

-

Protocol 2: Administration for Induction of Obesity in Mice

1. Materials:

-

Aurothioglucose (powder or suspension).

-

Sterile vehicle (e.g., 0.9% saline or sesame oil).

-

Sterile syringe (e.g., 1 mL tuberculin syringe).

-

Hypodermic needle (e.g., 25-27 gauge).

-

Animal scale.

-

Appropriate animal restraint device.

2. Procedure:

-

Preparation of Aurothioglucose Solution:

-

If using powder, prepare a suspension in the chosen sterile vehicle to the desired concentration (e.g., 50 mg/mL). Ensure thorough mixing to create a uniform suspension.

-

If using a pre-made suspension, shake vigorously before drawing up the dose.

-

-

Animal Preparation:

-

Weigh the mouse accurately to calculate the precise dose volume.

-

Properly restrain the animal. For IM injections, brief anesthesia (e.g., isoflurane) may be required for proper immobilization.[1]

-

-

Administration (Intramuscular):

-

The target muscle is typically the quadriceps (thigh muscle) of the hind limb.[12]

-

Clean the injection site with an alcohol swab.

-

Insert the needle into the thigh muscle, directing it away from the femur to avoid the sciatic nerve.[12]

-

Aspirate to check for blood. If blood appears, reposition the needle.

-

Inject the calculated volume steadily. The maximum recommended volume per IM site in a mouse is 0.05 mL.[5] If the volume is larger, use multiple sites.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Procedure Monitoring:

-

Monitor the animal for recovery from anesthesia and any immediate signs of distress.

-

Observe the injection site for signs of irritation or necrosis.

-

Begin monitoring body weight and food intake regularly (e.g., daily or weekly) to track the onset of obesity.[3]

-

Experimental Workflow Diagram

Caption: Workflow for aurothioglucose-induced obesity in mice.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. benchchem.com [benchchem.com]

- 3. Development of obesity and neurochemical backing in aurothioglucose-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Food and water intake in gold thioglucose-induced obese Charles River mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoledo.edu [utoledo.edu]

- 6. researchgate.net [researchgate.net]

- 7. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurothioglucose obesity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary dilution studies in mice with gold thioglucose-induced obesity and in mice with the hereditary obesity-diabetes syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.sdsu.edu [research.sdsu.edu]

- 11. [Weight gains of rats following injection of aurothioglucose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]

Application Notes and Protocols for Solganal (Aurothioglucose) in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosage guidelines for Solganal (aurothioglucose) as utilized in clinical studies for the treatment of rheumatoid arthritis. The information is compiled from various clinical reports and drug information resources to guide research and development professionals in designing and interpreting studies involving this therapeutic agent.

Introduction

This compound, the brand name for aurothioglucose, is a gold-containing compound that has been used as a disease-modifying antirheumatic drug (DMARD) in the management of active rheumatoid arthritis. Its mechanism of action is not fully understood but is believed to involve the modulation of inflammatory pathways. Due to its slow onset of action and potential for adverse effects, its use in clinical practice has diminished with the advent of newer DMARDs. However, understanding its clinical application and dosage is crucial for historical data interpretation and potential future research into gold-based therapies.

Quantitative Dosage Information

The following tables summarize the standard dosage regimens for this compound in adult and pediatric patients as reported in clinical literature.

Table 1: Standard Dosage Regimen for this compound in Adult Patients with Rheumatoid Arthritis

| Treatment Phase | Dosage | Frequency | Cumulative Dose Target | Notes |

| Initial Test Dose | 10 mg | Once | 10 mg | To assess for immediate hypersensitivity reactions. |

| Week 2 | 25 mg | Once | 35 mg | |

| Week 3 | 25 mg | Once | 60 mg | |

| Subsequent Dosing | 50 mg | Weekly | 0.8 to 1.0 g | Continue until clinical improvement or toxicity occurs. |

| Maintenance Phase 1 | 50 mg | Every 2 weeks | - | Initiated after a favorable response to initial treatment. |

| Maintenance Phase 2 | 50 mg | Every 3-4 weeks | - | Long-term maintenance therapy. |

Table 2: Standard Dosage Regimen for this compound in Pediatric Patients (Ages 6-12) with Juvenile Rheumatoid Arthritis

| Treatment Phase | Dosage | Frequency | Maximum Dose | Notes |

| Initial Dosing | 0.25 mg/kg | Weekly | 25 mg | Start with a test dose and gradually increase. |

| Maintenance Dosing | 1 mg/kg | Every 1-4 weeks | 50 mg | Adjust interval based on clinical response. |

Experimental Protocols

While specific protocols from early clinical trials are not extensively detailed in publicly available literature, the following represents a generalized protocol for the administration and monitoring of this compound in a clinical research setting, based on established clinical practice and available data.

3.1. Patient Selection Criteria

-

Inclusion Criteria:

-

Diagnosis of active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria).

-

Failure to respond adequately to or intolerance of a trial of nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Age 18 years or older for adult studies; specific age range (e.g., 6-12 years) for pediatric studies.

-

Willingness and ability to comply with the protocol requirements and monitoring schedule.

-

-

Exclusion Criteria:

-

History of severe toxicity to gold compounds.

-

Significant renal or hepatic disease.

-

Uncontrolled hypertension.

-

Systemic lupus erythematosus.

-

Pregnancy or lactation.

-

History of blood dyscrasias.

-

3.2. Treatment Administration

This compound is administered via deep intramuscular injection, typically into the gluteal muscle. The site of injection should be rotated.

3.3. Patient Monitoring Protocol

Consistent and thorough monitoring is critical to mitigate the risk of adverse events associated with this compound therapy.

Table 3: Patient Monitoring Schedule in a Clinical Study Setting

| Parameter | Baseline | Prior to Each Injection | Monthly | As Clinically Indicated |

| Complete Blood Count (CBC) with differential and platelet count | ✓ | ✓ | ✓ | |

| Urinalysis for protein and blood | ✓ | ✓ | ✓ | |

| Renal Function Tests (e.g., serum creatinine, BUN) | ✓ | ✓ | ✓ | |

| Liver Function Tests (e.g., ALT, AST, bilirubin) | ✓ | ✓ | ✓ | |

| Clinical Assessment of Disease Activity (e.g., joint counts, pain scales) | ✓ | ✓ | ✓ | |

| Adverse Event Monitoring (e.g., skin rash, stomatitis) | ✓ | ✓ |

3.4. Criteria for Dose Modification or Discontinuation

Dose adjustments or termination of treatment should be based on a clear and predefined set of criteria to ensure patient safety.

-

Dose Reduction or Interruption:

-

Mild or transient proteinuria.

-

Mild cutaneous reactions (e.g., pruritus, minor rash).

-

Mild stomatitis.

-

-

Permanent Discontinuation:

-

Persistent or significant proteinuria.

-

Severe or exfoliative dermatitis.

-

Severe stomatitis.

-

Thrombocytopenia (platelet count <100,000/mm³).

-

Leukopenia (white blood cell count <4,000/mm³).

-

Agranulocytosis.

-

Aplastic anemia.

-

Other severe or life-threatening adverse reactions.

-

Lack of clinical response after a cumulative dose of 1.0 to 1.2 grams.

-

Visualized Workflows and Pathways

4.1. Experimental Workflow for this compound Administration in a Clinical Trial

The following diagram illustrates a typical workflow for a patient enrolled in a clinical study of this compound.

Application Notes and Protocols for Solganal B Oleosum (Aurothioglucose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solganal B Oleosum is a trade name for aurothioglucose, a gold-containing compound formulated as a suspension in sesame oil for intramuscular injection.[1][2] Historically, it has been used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[3][4] Although its use has largely been superseded by newer therapies, aurothioglucose remains a compound of interest for research into the mechanisms of gold-based therapeutics and their effects on inflammatory and autoimmune processes.[3][5] These application notes provide detailed protocols for the preparation and experimental use of aurothioglucose in both in vitro and in vivo research settings.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | [6] |

| Molecular Formula | C6H11AuO5S | [2] |

| Molecular Weight | 392.18 g/mol | [2] |

| CAS Number | 12192-57-3 | [7] |

| Formulation | Suspension in sesame oil | [1] |

Mechanism of Action

The therapeutic effects of aurothioglucose are not entirely elucidated but are known to be multifaceted, primarily targeting immune system modulation.[3][7] The primary molecular target is Thioredoxin Reductase 1 (TrxR1) , a key enzyme in cellular redox control.[7] Aurothioglucose is a potent inhibitor of TrxR1.[7] By inhibiting TrxR1, aurothioglucose can induce oxidative stress in immune cells, thereby suppressing their pro-inflammatory functions.[1]

Additionally, aurothioglucose has been shown to:

-

Inhibit NF-κB and AP-1 activity : It acts as a functional antagonist of Interleukin-1 (IL-1), a key inflammatory cytokine, thereby inhibiting the activation of the transcription factors NF-κB and AP-1 which are crucial for the expression of pro-inflammatory genes.[8]

-

Modulate Macrophage and T-Cell Function : Aurothioglucose can suppress the activity of macrophages and inhibit the proliferation of T-cells, both of which are key players in the inflammatory cascade of rheumatoid arthritis.[5][7]

-

Inhibit Lysosomal Enzymes : It has been reported to inhibit the activity of lysosomal enzymes, which can contribute to tissue damage in inflammatory conditions.[3]

Quantitative Data

Table 1: In Vitro Activity of Aurothioglucose

| Parameter | Cell Line/System | Value | Reference |

| IC50 (TrxR1 Inhibition) | HeLa cell cytosol | 65 nM | [7] |

| NF-κB Inhibition | IL-1 induced CAT assay in NIH 3T3 cells | Effective inhibition observed | [8] |

| AP-1 Inhibition | IL-1 induced CAT assay in NIH 3T3 cells | Effective inhibition observed | [8] |

Table 2: In Vivo Data for Aurothioglucose in Animal Models

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| Mouse | 0.025 mg/g body weight | Significant and prolonged inhibition of thioredoxin reductase (TR) activity in all tissues examined. | [1] |

| Mouse | 300 mg/kg, single intraperitoneal injection | Induction of hypothalamic obesity. | [7] |

| Rat | 1 mg Au/kg, intravenous administration | Higher serum gold values compared to blood values, with infrequent cell-associated gold. | [9] |

| Rat (Rheumatoid Arthritis Model) | 5-20 mg/week, intramuscular injection | Good clinical response in patients intolerant to sodium aurothiomalate. | [10] |

Experimental Protocols

Protocol 1: Preparation of Aurothioglucose for In Vitro Use

Note: this compound B Oleosum is an oily suspension and is not directly soluble in aqueous media. For in vitro experiments, it is crucial to either use a water-soluble form of aurothioglucose or to prepare a stock solution in an appropriate solvent.

Materials:

-

Aurothioglucose (water-soluble powder, if available) or this compound B Oleosum

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure for Water-Soluble Aurothioglucose:

-

Weigh the desired amount of aurothioglucose powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-